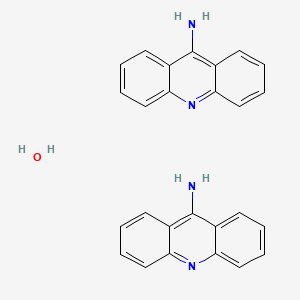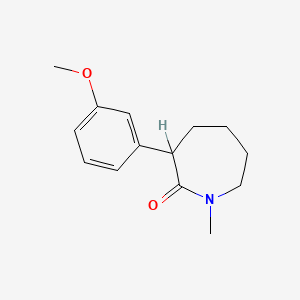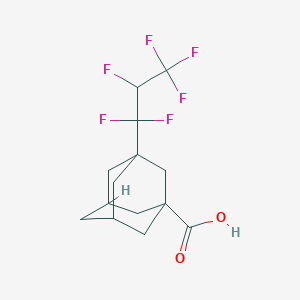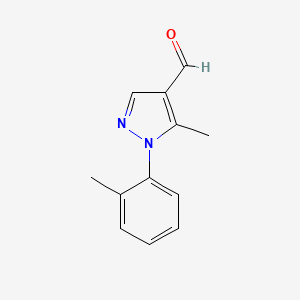
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
- “5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound with the following structure: !Compound Structure
- It belongs to the class of pyrazole derivatives and contains an aldehyde functional group.
- The compound’s systematic name is derived from its structure, indicating the presence of a pyrazole ring with methyl and phenyl substituents.
- It is used in research and development (R&D) but not for medicinal or household purposes.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials to form the pyrazole ring and introduce the aldehyde group. Detailed synthetic methods would be found in research papers or patents.
Molecular Structure Analysis
- The compound’s molecular formula is C₁₀H₁₀N₂O.
- It consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) with a methyl group and a phenyl group attached.
- The molecular weight is 174.20 g/mol.
Chemical Reactions Analysis
- The compound can undergo various chemical reactions typical of aldehydes and pyrazoles. These include nucleophilic addition reactions, oxidation, and condensation reactions.
Physical And Chemical Properties Analysis
- Physical Properties :
- The compound is a solid at room temperature.
- It may have a characteristic odor.
- Its melting point, boiling point, and solubility properties would be determined experimentally.
- Chemical Properties :
- It can react with nucleophiles due to the aldehyde group.
- It may undergo oxidation reactions.
- Its stability and reactivity would be assessed based on its chemical structure.
Scientific Research Applications
Synthesis and Structural Analysis
Research into pyrazole derivatives, such as 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, focuses on the synthesis and crystal structure to understand their chemical and physical properties better. For example, Xu and Shi (2011) detailed the synthesis and crystal structure of a closely related compound, showcasing the importance of structural analysis in understanding the compound's properties and potential applications (Cunjin Xu & Yan-Qin Shi, 2011).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of pyrazole derivatives have been explored, indicating their potential in medical and pharmaceutical applications. Bhat et al. (2016) synthesized a series of pyrazole derivatives and evaluated their in vitro antibacterial, antifungal, and antioxidant activities. Some of these compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility as potential antimicrobial agents (Manjunatha Bhat et al., 2016).
Molecular Structures and Supramolecular Assembly
The exploration of molecular structures and supramolecular assembly of pyrazole derivatives helps in understanding their chemical behavior and potential for material science applications. Cuartas et al. (2017) reported on the synthetic sequence, molecular structures, and supramolecular assembly of reduced bipyrazoles from a simple pyrazole precursor, contributing to the field of molecular engineering and design (Viviana Cuartas et al., 2017).
Chemotherapeutic Applications
Additionally, the compound's derivatives have been investigated for their potential chemotherapeutic applications, focusing on their cytotoxic properties and potential as anticancer agents. For instance, research into the synthesis, characterization, and evaluation of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, has highlighted their potential antimicrobial activity and lack of cytotoxic activity, paving the way for their use in biomedicine (A. Hamed et al., 2020).
Safety And Hazards
- The safety data sheet indicates that the compound does not contain hazardous materials with established exposure limits.
- However, standard safety precautions should be followed when handling any chemical compound.
Future Directions
- Further research could explore its biological activity, potential applications, and optimization of its properties.
- Investigating its potential as a drug candidate or other functional material would be valuable.
Feel free to ask for more details or clarification on any specific aspect! 😊
properties
IUPAC Name |
5-methyl-1-(2-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-10(2)11(8-15)7-13-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJNNNRWOMSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381530 | |
| Record name | 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
423768-40-5 | |
| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



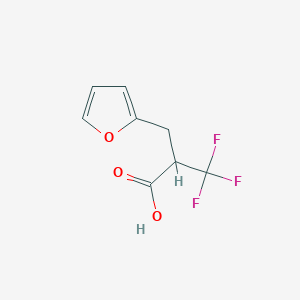
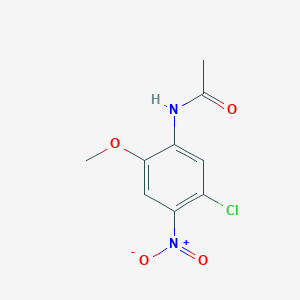
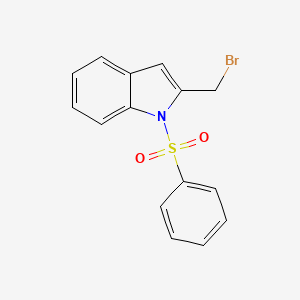
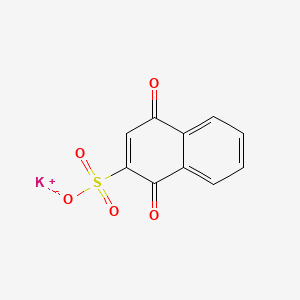
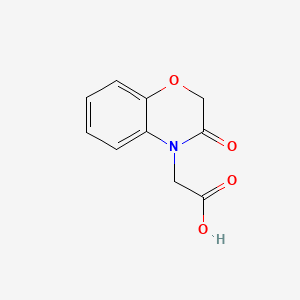
![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)
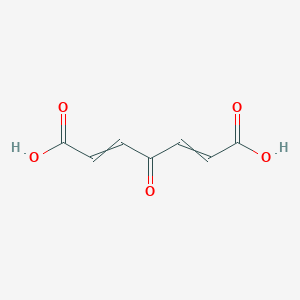
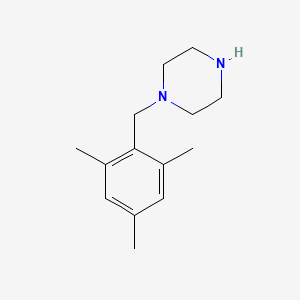
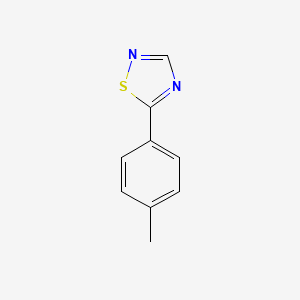
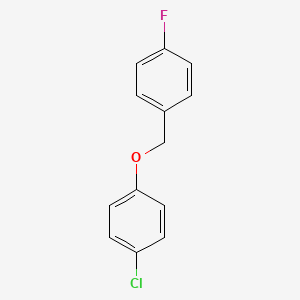
![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)
